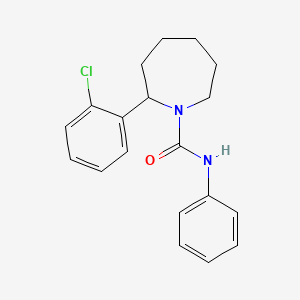![molecular formula C17H20N2O4 B4482714 1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B4482714.png)
1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid
Overview
Description
1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid is a compound that features both indole and piperidine moieties. Indole derivatives are known for their significant biological activities and are found in various natural products and drugs . Piperidine derivatives are also crucial in medicinal chemistry due to their presence in many pharmacologically active compounds .
Preparation Methods
The synthesis of 1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid involves multiple steps, starting with the preparation of the indole moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The piperidine ring can be introduced through various synthetic routes, including cyclization reactions and the use of piperidine derivatives as starting materials . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the indole or piperidine rings.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens
Scientific Research Applications
1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid involves its interaction with molecular targets in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity . The piperidine ring can enhance the compound’s binding affinity and selectivity for specific targets . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid can be compared with other indole and piperidine derivatives. Similar compounds include:
Indole-3-acetic acid: A plant hormone with various biological activities.
Piperidine-4-carboxylic acid: A piperidine derivative used in the synthesis of pharmaceuticals. The uniqueness of this compound lies in its combination of both indole and piperidine moieties, which can result in unique biological and chemical properties
Properties
IUPAC Name |
1-[2-(5-methoxyindol-1-yl)acetyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-23-14-2-3-15-13(10-14)6-9-19(15)11-16(20)18-7-4-12(5-8-18)17(21)22/h2-3,6,9-10,12H,4-5,7-8,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYHGOZLEBYYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCC(CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B4482640.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-N-2-naphthyl-1-piperazinecarboxamide](/img/structure/B4482647.png)
![2-ethyl-N-(2-furylmethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4482648.png)
![N-(3,5-dimethoxyphenyl)-4-[6-(ethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4482654.png)
![METHYL 1-{3-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]BENZOYL}PIPERIDINE-4-CARBOXYLATE](/img/structure/B4482667.png)
![N-(3-chloro-4-methylphenyl)-4-{6-[(6-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B4482670.png)
![4-[2-(BENZYLSULFANYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-2-(PIPERIDIN-1-YL)PYRIMIDINE](/img/structure/B4482672.png)
![3-(2-chlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B4482685.png)

![N-[5-(acetylamino)-2-methylphenyl]cyclopropanecarboxamide](/img/structure/B4482705.png)
![4-{[4-(cyclopropylamino)-2-quinazolinyl]amino}phenol](/img/structure/B4482706.png)
![1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4482720.png)
![7-(4-methoxyphenyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B4482724.png)
![7-(2,4-dimethylphenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4482728.png)
